9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate 9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16478430
InChI: InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)
SMILES:
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol

9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate

CAS No.:

Cat. No.: VC16478430

Molecular Formula: C21H22ClNO3

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate -

Specification

Molecular Formula C21H22ClNO3
Molecular Weight 371.9 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate
Standard InChI InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)
Standard InChI Key IAWFVICGSTUKMS-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₂ClNO₃
Molecular Weight371.9 g/mol
IUPAC Name9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate
SMILESCC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIKeyIAWFVICGSTUKMS-UHFFFAOYSA-N

Stereochemical and Functional Features

The compound’s structure integrates two critical components:

  • Fmoc Protecting Group: The 9H-fluoren-9-ylmethyl (Fmoc) group is a widely used amine-protecting agent in solid-phase peptide synthesis (SPPS). Its UV activity and base-labile nature enable selective deprotection under mild conditions .

  • Chloro-Pentanoyl Moiety: The 1-chloro-4-methyl-1-oxopentan-2-yl chain introduces electrophilic reactivity, facilitating nucleophilic substitutions or cross-coupling reactions in medicinal chemistry.

Synthetic Methodologies

General Carbamate Synthesis Strategies

ParameterCondition
Silylating AgentMSTFA (2–5 equivalents)
Fmoc ReagentFmoc-Osu (1.0 equivalent)
SolventDichloromethane
Temperature0–25°C
Reaction Time12–24 hours

Applications in Pharmaceutical Chemistry

Role in Peptide Synthesis

The Fmoc group’s orthogonality—its stability under acidic conditions and labile nature under basic conditions—makes this compound invaluable in SPPS. For example, it enables sequential coupling of amino acids without premature deprotection, critical for synthesizing complex peptides .

Prodrug Development

Carbamates like this compound serve as prodrugs by masking amine functionalities in active pharmaceutical ingredients (APIs). The chloro-pentanoyl moiety can be enzymatically cleaved in vivo, releasing the parent drug while improving bioavailability.

Structural Analogs and Comparative Analysis

A related compound, (R)-(9H-fluoren-9-yl)methyl (1-chloro-1-oxopropan-2-yl)carbamate (CAS: 144073-15-4), shares the Fmoc group but features a simpler propanoyl chain. Despite structural similarities, the pentanoyl derivative’s extended alkyl chain enhances lipophilicity, influencing its pharmacokinetic profile .

Future Directions and Research Opportunities

Expanding Synthetic Utility

Modifying the pentanoyl chain’s substituents (e.g., replacing chlorine with fluorine) could tune electrophilicity for targeted drug delivery systems. Computational studies (e.g., DFT calculations) may predict reactivity patterns for novel analogs.

Bioconjugation Applications

The Fmoc group’s UV activity enables its use as a fluorescent tag in bioimaging. Conjugating this compound to antibodies or nanoparticles could advance diagnostic tools.

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